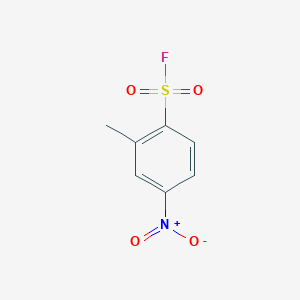

2-Methyl-4-nitrobenzenesulfonyl fluoride

Description

Significance of Sulfonyl Fluorides as Chemical Entities in Contemporary Research

Sulfonyl fluorides (R-SO₂F) have garnered significant attention due to their unique combination of high stability under many conditions and potent, yet controllable, electrophilic reactivity. rhhz.net Unlike their more reactive sulfonyl chloride counterparts, which can be prone to hydrolysis and reductive attack, sulfonyl fluorides exhibit remarkable stability, making them compatible with a wide array of reaction conditions. rhhz.netbldpharm.com This stability is attributed to the high bond dissociation energy of the sulfur-fluorine (S-F) bond. bldpharm.com

Despite this inherent stability, the sulfur(VI) center can be activated to react with various nucleophiles, a feature that has propelled sulfonyl fluorides to the forefront of several research areas:

Drug Discovery and Chemical Biology: Sulfonyl fluorides act as effective covalent probes and inhibitors for enzymes, capable of forming stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, serine, and histidine within protein binding sites. rhhz.netacs.org This application is crucial for developing targeted covalent inhibitors and mapping protein interactions.

Organic Synthesis: They serve as versatile precursors for synthesizing a range of sulfonyl-containing compounds, including important sulfonamides and sulfonate esters. rhhz.netresearchgate.net

Materials Science: The robust nature of the linkages formed by sulfonyl fluorides makes them ideal for creating durable polymers and functionalized materials. researchgate.netrsc.org The SuFEx reaction, in which sulfonyl fluorides are key players, has been used to synthesize main-chain liquid crystal polymers. rsc.org

Overview of Sulfur-Fluoride Exchange (SuFEx) Chemistry as a Foundational Concept

Introduced in 2014 by K. Barry Sharpless and coworkers, Sulfur-Fluoride Exchange (SuFEx) is a next-generation "click chemistry" reaction. researchgate.netnih.govuga.edu Click chemistry refers to a class of reactions that are modular, high-yielding, wide in scope, and generate only inoffensive byproducts. bldpharm.com SuFEx perfectly embodies these principles, relying on the reliable reaction between a sulfonyl fluoride (B91410) (R-SO₂F) and a nucleophile, typically a silyl (B83357) ether or an amine, to form a stable covalent S-O or S-N bond. nih.gov

The key to SuFEx is the unique nature of the S(VI)-F bond. It is kinetically stable but can be readily activated under specific conditions, often with a base or catalyst, to undergo nucleophilic substitution. acs.org This process is highly efficient and orthogonal to many other functional groups, meaning it can be performed in complex chemical environments without interfering with other reactive sites. uga.edu This reliability and specificity have established SuFEx as a powerful tool for connecting molecular building blocks in diverse applications, from drug development to polymer synthesis. sigmaaldrich.com

Distinctive Structural Characteristics and Reactivity Profile of 2-Methyl-4-nitrobenzenesulfonyl Fluoride

This compound is a specific aromatic sulfonyl fluoride that possesses a distinct set of structural features influencing its chemical behavior. Its systematic IUPAC name is 2-methyl-4-nitrobenzene-1-sulfonyl fluoride. vulcanchem.com The molecule consists of a benzene (B151609) ring substituted with a sulfonyl fluoride group (-SO₂F), a methyl group (-CH₃) at the ortho position (carbon 2), and a nitro group (-NO₂) at the para position (carbon 4).

The electronic properties of these substituents are critical to the compound's reactivity. The nitro group is a strong electron-withdrawing group, which increases the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. This enhanced electrophilicity makes the compound more susceptible to nucleophilic attack compared to unsubstituted or electron-donating group-substituted benzenesulfonyl fluorides. Conversely, the methyl group is weakly electron-donating. The interplay of these electronic effects, combined with the steric influence of the ortho-methyl group, fine-tunes the reactivity of the S-F bond, making it a highly useful and selective reagent. researchgate.net For instance, the presence of an ortho-nitro group is known to enhance the reactivity of sulfonyl esters towards fluorination. researchgate.net While the nitro group in this specific compound is at the para-position, its strong electron-withdrawing nature similarly activates the sulfonyl fluoride group.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 21320-93-4 | vulcanchem.com |

| Molecular Formula | C₇H₆FNO₄S | vulcanchem.com |

| Molecular Weight | 219.19 g/mol | vulcanchem.com |

| SMILES | CC1=C(C=CC(=C1)N+[O-])S(=O)(=O)F | vulcanchem.com |

Spectroscopic data further confirms the structure of this compound. Nuclear Magnetic Resonance (NMR) is a key analytical technique for structural elucidation.

| Technique | Solvent | Signals (δ in ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CDCl₃ | 7.84 (d, J = 1.8 Hz, 1H), 7.47 (d, J = 1.6 Hz, 1H), 2.58 (s, 3H) | vulcanchem.com |

| ¹⁹F NMR | Not Specified | 65.67 | vulcanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO4S/c1-5-4-6(9(10)11)2-3-7(5)14(8,12)13/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBXHVTUQCREBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298504 | |

| Record name | 2-methyl-4-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21320-93-4 | |

| Record name | NSC123520 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123520 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methyl-4-nitrobenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 2 Methyl 4 Nitrobenzenesulfonyl Fluoride

Nucleophilic Substitution Patterns

The primary mode of reaction for 2-methyl-4-nitrobenzenesulfonyl fluoride (B91410) is nucleophilic substitution at the sulfur atom, where the fluoride ion is displaced by a nucleophile. The strong electron-withdrawing nature of the nitro group enhances the electrophilicity of the sulfonyl sulfur, making it highly susceptible to attack by a variety of nucleophiles.

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a highly reliable "click chemistry" process for constructing molecules containing the sulfonyl moiety (-SO₂-). Due to its enhanced reactivity, 2-methyl-4-nitrobenzenesulfonyl fluoride is an excellent electrophile for these reactions, readily coupling with nitrogen-based nucleophiles like primary and secondary amines to form stable sulfonamides.

The general reaction proceeds via the attack of the amine nitrogen on the electrophilic sulfur center, leading to the displacement of the fluoride ion. This process is often facilitated by a base or a catalyst to enhance the nucleophilicity of the amine or to activate the sulfonyl fluoride. The resulting sulfonamide linkage is exceptionally stable, a feature that has made it a cornerstone in medicinal chemistry and materials science.

Similarly, reaction with appropriate oxygen nucleophiles can lead to the formation of sulfamates, although the formation of sulfonamides is more commonly documented for this class of reagents. The SuFEx reaction is characterized by its high efficiency, broad functional group tolerance, and the stability of the resulting products.

Beyond nitrogen nucleophiles, aryl sulfonyl fluorides can react with oxygen-based nucleophiles, particularly phenolates. The reaction of an aryl sulfonyl fluoride with a phenol, typically in the presence of a base, results in the formation of a sulfonate ester. This transformation, a subset of SuFEx chemistry, is also known as Sulfur-Phenolate Exchange (SuPhenEx). tju.edu.cnresearchgate.net The reaction proceeds efficiently, often at room temperature, and demonstrates the versatility of sulfonyl fluorides as sulfonating agents for oxygen nucleophiles. researchgate.net While less reactive than phenolates, alcohols can also serve as nucleophiles, though they may require more forcing conditions or specific catalytic activation to achieve efficient conversion.

Reactions of aryl sulfonyl fluorides with carbon-based nucleophiles are less common. The high electrophilicity of the sulfur center in this compound suggests potential reactivity with soft carbon nucleophiles like enolates or organometallic reagents. However, such reactions are not widely documented and may be complicated by competing pathways. The primary application of this compound remains in the formation of linkages with heteroatom nucleophiles like nitrogen and oxygen.

Detailed Mechanistic Investigations of Sulfur-Fluoride Exchange

The mechanism of the SuFEx reaction has been a subject of significant investigation, focusing on the activation of the highly stable S-F bond and the nature of the intermediates involved.

Computational and experimental studies have shed light on the SuFEx mechanism. For reactions with amines, it is proposed that the formation of the S-N bond is significantly influenced by the concerted deprotonation of the amine nucleophile by a base. This interaction, akin to hydrogen bonding, increases the amine's nucleophilicity and lowers the activation barrier for the reaction.

Catalytic cycles often involve the activation of the sulfonyl fluoride by a catalyst, which enhances its electrophilicity. For base-catalyzed reactions involving silylated nucleophiles (e.g., silyl (B83357) ethers), the base can activate the S(VI) fluoride directly or activate the silyl ether. The subsequent nucleophilic attack on the sulfur center forms a pentacoordinate intermediate or proceeds through a concerted transition state, leading to the displacement of the fluoride ion. The liberated fluoride is typically trapped by the silicon atom of the silyl group, forming a highly stable Si-F bond, which provides a thermodynamic driving force for the reaction and helps regenerate the catalyst.

The kinetics of SuFEx reactions can be significantly enhanced by the use of catalysts. Lewis acids have been shown to be particularly effective in activating sulfonyl fluorides toward nucleophilic attack. Metal salts such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂) can coordinate to the sulfonyl oxygen atoms, increasing the electrophilicity of the sulfur center and facilitating fluoride displacement.

The combination of a Lewis acid like Ca(NTf₂)₂ with a Lewis base co-catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), creates a synergistic effect that dramatically accelerates the formation of sulfonamides and sulfamates at room temperature. In this dual catalytic system, the Lewis acid activates the sulfonyl fluoride electrophile, while the Lewis base activates the amine nucleophile. This approach allows for highly efficient reactions under mild conditions.

The use of silylated amines in conjunction with Lewis acid catalysis provides a further advantage. The trimethylsilyl (B98337) (TMS) group acts as a fluoride trap, preventing the fluoride byproduct from inhibiting the Lewis acid catalyst through irreversible Ca-F bond formation, thus ensuring efficient catalytic turnover.

Table 1: Catalytic Systems for SuFEx Reactions of Aryl Sulfonyl Fluorides

| Catalyst System | Nucleophile Type | Key Features |

|---|---|---|

| Lewis Base (e.g., DBU, BTMG) | Silyl Ethers / Alcohols + HMDS | Activates the S(VI) fluoride or the silyl ether. |

| Ca(NTf₂)₂ / DABCO | Amines | Dual activation of electrophile and nucleophile; mild conditions. |

Electron Transfer and Reductive Mechanisms

While the primary reactivity of this compound involves nucleophilic substitution at the sulfur center, the presence of the nitro group introduces the possibility of electron transfer and reductive mechanisms. The electrochemical reduction of arene sulfonyl fluorides has been studied, revealing that the reaction pathway is highly dependent on the substituents on the aryl ring.

For arene sulfonyl fluorides bearing strongly electron-withdrawing groups, such as a nitro group, the initial electron transfer typically follows a stepwise mechanism. A radical anion is formed upon the first one-electron reduction. The stability of this radical anion is a key determinant of the subsequent steps. In the case of nitro-substituted benzenesulfonyl fluorides, this radical anion can be relatively stable. Further reduction can lead to the cleavage of the sulfur-fluoride bond. This contrasts with arene sulfonyl fluorides bearing electron-donating groups, which tend to undergo a concerted mechanism where electron transfer and S-F bond cleavage occur simultaneously.

Additionally, the nitro group itself is susceptible to reduction. Under appropriate conditions (e.g., catalytic hydrogenation or using reducing metals), the nitro group can be reduced to an amine, yielding 4-amino-2-methylbenzenesulfonyl fluoride. This transformation provides a route to a different class of compounds with altered reactivity and potential for further functionalization, for example, through diazotization of the newly formed amino group.

Electrochemical Behavior and Influence of Electronic Structure on Reduction

The electrochemical behavior of nitro-substituted benzenesulfonyl compounds is significantly influenced by their electronic structure. While specific studies on this compound are limited, research on analogous compounds like nitro-substituted benzenesulfonyl chlorides provides critical insights into the reduction mechanisms. The initial electron transfer mechanism is dependent on the position of the nitro substituent on the phenyl ring. cdnsciencepub.comscholaris.ca

The reduction of these compounds typically shows a primary irreversible reduction peak, followed by several other reduction peaks at more negative potentials. scholaris.ca For instance, in the case of 2-nitrobenzenesulfonyl chloride, the first irreversible reduction peak is observed at -0.63 V. scholaris.ca The transfer coefficient values for this peak are consistent with the electron transfer being the rate-determining step. scholaris.ca

The electronic structure, particularly the interplay between the nitro group's π* orbital and the S–Cl σ* orbital, governs the reduction pathway. cdnsciencepub.com For compounds where the nitro group is in the ortho or para position, a "sticky" dissociative mechanism is observed. cdnsciencepub.com In this concerted mechanism, the electron transfer and the cleavage of the sulfur-halogen bond occur simultaneously. This is facilitated by the overlap of the π* and σ* orbitals, which stabilizes the resulting arylsulfinyl radicals through resonance. cdnsciencepub.com

Conversely, when the nitro group is in the meta position, this orbital overlap is not effective. This leads to a stepwise mechanism where the reduction first forms an intermediate radical anion, which then decomposes. cdnsciencepub.com The stability of the arylsulfinyl radicals formed upon dissociation is a key factor; the resonance stability afforded by ortho and para nitro-substitution facilitates the dissociative process. cdnsciencepub.com

Table 1: Electrochemical Characteristics of Nitro-substituted Benzenesulfonyl Chlorides This interactive table summarizes key electrochemical data from cyclic voltammetry studies. The data pertains to benzenesulfonyl chloride analogs, providing a model for understanding the electrochemical behavior of related sulfonyl fluorides.

| Compound | Ep1 (V vs SCE) | n (electrons) | Ep-Ep/2 (mV) | α (from peak width) |

| 2-nitrobenzenesulfonyl chloride | -0.63 | 2 | 98 | 0.46 |

| 3-nitrobenzenesulfonyl chloride | -0.71 | 2 | 96 | 0.49 |

| 4-nitrobenzenesulfonyl chloride | -0.43 | 2 | 111 | 0.42 |

| 2,4-dinitrobenzenesulfonyl chloride | -0.15 | 2 | 105 | 0.44 |

| Data sourced from a study on nitro-substituted benzenesulfonyl chlorides in acetonitrile (B52724) with a glassy carbon electrode. scholaris.ca |

Effects of Nitro Group Position on Dissociation Pathways

The position of the electron-withdrawing nitro group on the benzene (B151609) ring has a profound effect on the dissociation pathway of benzenesulfonyl halides upon electrochemical reduction. cdnsciencepub.com The mechanism of the initial electron transfer is a sensitive function of this positioning, dictating whether the process is stepwise or concerted. cdnsciencepub.comscholaris.ca

For 4-nitrobenzenesulfonyl chloride and 2-nitrobenzenesulfonyl chloride, the reduction follows a concerted "sticky" dissociative mechanism. cdnsciencepub.com In this pathway, the electron transfer and the S–Cl bond cleavage happen in a single step. The resulting dissociation products, an arylsulfinyl radical and a chloride anion, exhibit strong interactions. cdnsciencepub.com This concerted process is favored because the nitro group at the para or ortho position allows for effective overlap between the π* orbital of the nitro-aromatic system and the σ* orbital of the S–Cl bond. cdnsciencepub.com This orbital overlap facilitates the dissociation of the reduced structure by stabilizing the forming arylsulfinyl radical through resonance. cdnsciencepub.com

In contrast, 3-nitrobenzenesulfonyl chloride follows a stepwise mechanism. cdnsciencepub.com In this case, the initial electron transfer leads to the formation of an intermediate radical anion. cdnsciencepub.com This radical anion is formed before the molecule decomposes. The lack of direct resonance stabilization between the meta-nitro group and the sulfonyl chloride moiety prevents the concerted dissociation seen in the ortho and para isomers. cdnsciencepub.comquora.com The negative charge from the added electron is stabilized on the nitro group, but it cannot be delocalized in a way that simultaneously weakens the S-Cl bond to the same extent as in the other isomers. quora.comquora.com

Furthermore, steric hindrance from an ortho-nitro group can influence subsequent reactions. For example, it can prevent the formation of disulfones, which are products observed during the reduction of 3-nitro and 4-nitrobenzenesulfonyl chlorides. cdnsciencepub.comscholaris.ca

Applications of 2 Methyl 4 Nitrobenzenesulfonyl Fluoride in Advanced Organic Synthesis and Beyond

Integration into Click Chemistry Frameworks (SuFEx)

The concept of "click chemistry," which emphasizes rapid, modular, and high-yielding reactions, has been significantly advanced by the introduction of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.gov As an electrophilic partner in SuFEx reactions, 2-methyl-4-nitrobenzenesulfonyl fluoride plays a crucial role in the reliable formation of robust chemical linkages. The reactivity of the sulfonyl fluoride moiety is enhanced by the presence of the nitro group on the benzene (B151609) ring, making it an effective SuFExable hub.

Modular Assembly of Diverse Molecular Architectures

SuFEx chemistry provides a powerful platform for the modular assembly of a wide array of molecular structures. researchgate.netnih.gov Aryl sulfonyl fluorides, such as this compound, can react with a variety of nucleophiles, including phenols (as their silyl (B83357) ethers) and amines, to form stable sulfonate and sulfonamide linkages, respectively. nih.gov This connective chemistry is characterized by its high efficiency, broad functional group tolerance, and often metal-free reaction conditions. nih.gov

Recent advancements have led to "Accelerated SuFEx Click Chemistry" (ASCC), which utilizes catalytic systems to dramatically increase reaction rates, often allowing for the direct coupling of alcohols without the need for pre-silylation. nih.govchemrxiv.org These methods enhance the modularity and user-friendliness of SuFEx, enabling the rapid generation of compound libraries for applications in drug discovery and materials science. researchgate.net The development of modular flow chemistry platforms has further improved the safety and scalability of SuFEx reactions, particularly when using gaseous reagents like sulfuryl fluoride to generate sulfonyl fluoride intermediates in situ. uva.nl

| Entry | Catalyst | Conversion (%) |

|---|---|---|

| 1 | DBU | 17 |

| 2 | l-arginine (B1665763) methyl ester•HCl | 0 |

| 3 | N-Boc- l-arginine methyl ester | 0 |

| 4 | 1,3-diphenylguanidine | 0 |

| 5 | 1,1,3,3-tetramethylguanidine | 0 |

| 6 | BTMG | >99 |

| 7 | 1,5,7-triazabicyclo(4.4.0)dec-5-ene | 0 |

| 8 | KHF2 | 0 |

Development of Selective Bioconjugation Strategies

The unique reactivity profile of sulfonyl fluorides has been harnessed to develop selective bioconjugation strategies, particularly for the modification of proteins. acs.org The sulfonyl fluoride group can act as a latent electrophile that, under physiological or near-physiological conditions, reacts with specific nucleophilic amino acid residues. acs.org A notable example is the chemoselective reaction of aryl sulfonyl fluorides and aryl fluorosulfates with the phenolic side chain of tyrosine. nih.govresearchgate.net This reaction proceeds selectively in the presence of other nucleophilic residues, allowing for site-specific labeling and modification of peptides and proteins. nih.gov

This tyrosine-specific SuFEx reaction has been shown to preserve the function of modified biomolecules, as demonstrated with a cell-penetrating peptide and the protein erythropoietin. nih.gov Furthermore, the concept has been extended to the genetic incorporation of "latent bioreactive" unnatural amino acids containing sulfonyl fluoride or fluorosulfate (B1228806) moieties into proteins. nih.gov These engineered residues can then form covalent bonds with proximal tyrosine, lysine, or histidine residues, driven by the high local concentration within a protein's binding pocket. nih.gov This proximity-enabled reactivity provides a powerful tool for probing protein structure and function, as well as for developing novel covalent protein inhibitors. acs.orgnih.gov

Contribution to Peptide and Oligomer Chemistry

In the synthesis of peptides and related oligomers, precise control over bond formation and stereochemistry is paramount. Nitrobenzenesulfonyl-containing compounds have found utility in this field, not primarily as direct coupling reagents, but as strategic components for protection and activation that address key challenges in peptide synthesis.

Role as Coupling Reagents for Amide Bond Formation

While a wide variety of coupling reagents are employed for the formation of amide bonds in peptide synthesis, the direct use of this compound for this purpose is not extensively documented. Instead, the related 4-nitrobenzenesulfonamide (B188996) has been ingeniously used as a protecting group for the carboxylic acid function of an amino acid. rsc.org This protecting group is stable during standard Fmoc-based peptide chain elongation. rsc.org

In this strategy, the N-aminoacyl-4-nitrobenzenesulfonamide can be "activated" by methylation. rsc.org This activated intermediate can then readily couple with another amino acid, effectively forming a peptide bond. rsc.org This approach allows for peptide synthesis to proceed in either the conventional C-to-N direction or the N-to-C direction. rsc.org This dual role as both a protecting and an activatable group showcases the versatility of the nitrobenzenesulfonyl moiety in facilitating amide bond formation, albeit through a mechanism distinct from that of traditional coupling reagents.

Strategies for Minimizing Epimerization in Peptide Synthesis

A significant challenge in peptide synthesis is the potential for epimerization (the loss of stereochemical integrity) at the α-carbon of the activated amino acid. mdpi.com This is particularly problematic for many protected amino acids during the coupling step. peptide.com Research has shown that using a 2-nitrobenzenesulfonyl (Ns) group as an N-terminal protecting group for amino acids can effectively suppress this unwanted side reaction. acs.org

The mechanism of suppression involves the acidic nature of the sulfonamide proton. In the presence of a base, the Ns-protected amino acid forms a sulfonamide anion. This electronic arrangement effectively prevents the abstraction of the α-proton, which is the initiating step of epimerization. acs.org This strategy has been successfully applied in the synthesis of challenging peptide analogues, demonstrating its utility in maintaining stereochemical purity. acs.org

| Factor | Influence on Epimerization | Mitigation Strategy |

|---|---|---|

| Coupling Reagent | Strong activation of the carboxyl group can lead to oxazolone (B7731731) formation, a key intermediate in epimerization. mdpi.com | Selection of coupling agents with additives (e.g., HOBt) that minimize oxazolone lifetime. |

| Base | Strong or sterically hindered bases can directly abstract the α-proton. mdpi.com | Careful selection of base type and stoichiometry. |

| Protecting Group | The nature of the N-terminal protecting group influences the acidity of the α-proton. | Use of electron-withdrawing protecting groups like 2-nitrobenzenesulfonyl (Ns) to prevent α-deprotonation. acs.org |

| Amino Acid Residue | Certain residues, like histidine and cysteine, are more prone to racemization. peptide.com | Use of specific side-chain protecting groups. |

Application in Solid-Phase Synthetic Methodologies

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry. wikipedia.org The principles of sulfonyl fluoride chemistry have been successfully integrated into SPPS protocols. One key application is the use of Fmoc-amino acid fluorides for the coupling of sterically hindered amino acids, where traditional coupling methods may be inefficient. acs.orgacs.orgchempep.com The small size of the fluoride leaving group contributes to the high reactivity of these intermediates. acs.org

More directly related to the sulfonyl fluoride moiety, a robust Fmoc-based solid-phase strategy has been developed for the incorporation of fluorosulfated tyrosine into peptides. researchgate.net This method allows for the assembly of the peptide on a solid support using the protected fluorosulfated tyrosine building block. The sulfonyl fluoride group is stable to the repetitive acidic and basic conditions of Fmoc-SPPS. researchgate.net Following cleavage from the resin, the fluorosulfate group can be readily converted to the desired sulfated tyrosine, a critical post-translational modification in many biologically active peptides. researchgate.net This approach highlights the compatibility and utility of sulfonyl fluoride chemistry within the established workflows of solid-phase synthesis.

Advanced Applications in Radiochemistry and Isotopic Labeling

The unique structural characteristics of this compound, particularly the presence of a reactive sulfonyl fluoride group activated by an electron-withdrawing nitro group, make it a compound of interest in the specialized field of radiochemistry. Its potential lies in the development of precursors for isotopic labeling, a critical process for creating diagnostic and research tools.

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules. nih.gov Fluorine-18 (B77423) (¹⁸F) is the most widely used radionuclide for PET due to its near-ideal physical and nuclear characteristics, including a manageable half-life of 109.8 minutes and low positron energy, which allows for high-resolution images. nih.govnih.govopenmedscience.com

The synthesis of ¹⁸F-labeled PET tracers often involves nucleophilic substitution reactions where a leaving group is displaced by [¹⁸F]fluoride. nih.govresearchgate.net Sulfonyl esters derived from strongly acidic sulfonic acids are recognized as promising precursors for ¹⁸F-nucleophilic fluorination because of their high reactivity. researchgate.net However, this reactivity can also lead to competitive degradation reactions, such as hydrolysis, which reduces the efficiency of the labeling process and complicates the purification of the final radiotracer. researchgate.net

Research into related structures, such as 2-methyl-6-nitrobenzenesulfonyl esters, highlights a strategy to overcome these challenges. In these systems, the methyl group is strategically placed to provide steric hindrance, which suppresses the unwanted hydrolysis of the sulfonyl group. researchgate.net This design concept demonstrates that modifying the benzene ring with substituents like methyl and nitro groups can fine-tune the precursor's stability and reactivity. Consequently, a compound like this compound represents a potential precursor scaffold for the synthesis of ¹⁸F-labeled tracers, where the interplay between the methyl and nitro groups could be harnessed to optimize the efficiency and yield of the radiofluorination reaction.

A key goal in radiochemistry is the development of robust and versatile radiolabeling synthons—small, bifunctional molecules that are first labeled with a radionuclide and then conjugated to a larger target molecule, such as a peptide or antibody. nih.gov The efficiency of PET tracer development depends on improving not only the incorporation of [¹⁸F]fluorine but also on minimizing non-radioactive side products from the precursor during the reaction. researchgate.net

The 2-methyl-4-nitrobenzenesulfonyl moiety is a candidate for the development of such novel synthons. Its structure offers a potential strategy for designing precursors with enhanced stability against hydrolysis while maintaining sufficient reactivity for efficient [¹⁸F]fluorination. researchgate.net By incorporating this moiety into a larger molecular framework, it could serve as a stable yet reactive handle for introducing Fluorine-18. This approach could streamline the production of complex radiopharmaceuticals, particularly for pre-targeting strategies in PET imaging where a radiolabeled synthon is administered to bind to a pre-targeted antibody or biologic. nih.gov

Role in Pharmacophore Design and Chemical Biology Probe Development

The precise arrangement of functional groups in this compound makes it relevant to the fields of medicinal chemistry and chemical biology, particularly in the design of pharmacophores and the synthesis of covalent probes to study biological systems.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Recent research has identified aromatic sulfonyl fluorides that have a nitro group in the ortho position as a new and potent pharmacophore for the development of antibiotics against Gram-negative bacteria. nih.govrsc.org

Screening of a library of sulfonyl fluoride-containing compounds identified 2-nitrobenzenesulfonyl fluoride as a lead fragment with significant antibacterial activity against E. coli and other drug-resistant pathogens. nih.govresearchgate.net This discovery establishes the ortho-nitro sulfonyl fluoride geometry as a critical feature for this biological activity. nih.govresearchgate.netresearchgate.net Compounds like this compound, which contain a related structural motif, are therefore of high interest for further investigation and chemical optimization in the search for new classes of antibiotics. nih.gov

| Compound | Key Structural Feature | Antibacterial Activity | Reference |

|---|---|---|---|

| 2-Nitrobenzenesulfonyl fluoride | Nitro group is ortho to the sulfonyl fluoride | Active | nih.govresearchgate.net |

| 3-Nitrobenzenesulfonyl fluoride | Nitro group is meta to the sulfonyl fluoride | Inactive | nih.govresearchgate.net |

| 4-Nitrobenzenesulfonyl fluoride | Nitro group is para to the sulfonyl fluoride | Inactive | nih.govresearchgate.net |

| 2-Nitrobenzenesulfonyl chloride | Sulfonyl chloride instead of fluoride | Inactive | nih.govresearchgate.net |

Covalent probes are valuable tools in chemical biology that form a stable, covalent bond with a target protein, enabling the study of protein function, target validation, and drug discovery. nih.gov The sulfonyl fluoride (-SO₂F) group is a reactive electrophile that can covalently modify nucleophilic amino acid residues such as lysine, tyrosine, and histidine within a protein's binding site. nih.govnih.gov This reaction, known as Sulfur Fluoride Exchange (SuFEx), typically proceeds through a nucleophilic substitution pathway. nih.gov

The reactivity of the sulfonyl fluoride can be modulated by the other substituents on the aromatic ring. The electron-withdrawing nitro group in this compound increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack. This compound can therefore serve as a key building block in the design and synthesis of covalent probes. By attaching a targeting moiety that directs the molecule to a specific protein, the this compound warhead can be used to achieve selective and irreversible inhibition of a biological target.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the ortho-nitro sulfonyl fluoride pharmacophore, SAR studies have revealed strict requirements for its antibacterial properties. nih.govresearchgate.net

Key findings from these studies include:

Positional Isomerism : The antibacterial activity is critically dependent on the nitro group being in the ortho position relative to the sulfonyl fluoride. Both the meta and para isomers (3-nitrobenzenesulfonyl fluoride and 4-nitrobenzenesulfonyl fluoride) are inactive. nih.govresearchgate.net

Electrophile Identity : The sulfonyl fluoride group is essential for activity. Replacing it with other electrophiles, such as a sulfonyl chloride, results in a loss of antibacterial effect. nih.govresearchgate.net

Ring Substitution : Modifications to the aromatic ring, such as the addition of halogen atoms, are tolerated, although they often result in lower activity compared to the parent 2-nitrobenzenesulfonyl fluoride. researchgate.net

These findings underscore the importance of the specific electronic and steric arrangement of the ortho-nitro sulfonyl fluoride scaffold. The introduction of a methyl group, as in this compound, represents a synthetic modification within the framework of SAR. Such a modification could be explored to fine-tune the molecule's properties, including its potency, selectivity, cell permeability, and metabolic stability, in an effort to develop more effective therapeutic agents. nih.gov

Utilization in Materials Science and Polymerization Research

Functionalization of Monomers for Advanced Polymer Systems

No specific research data was found on the use of this compound for the functionalization of monomers.

Precursors for Surface Modification Techniques

No specific research data was found on the use of this compound as a precursor for surface modification.

Spectroscopic and Computational Characterization for Structural and Mechanistic Elucidation

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic analysis is fundamental to verifying the molecular structure of synthesized compounds. For 2-Methyl-4-nitrobenzenesulfonyl fluoride (B91410), Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools.

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule by probing the magnetic properties of atomic nuclei. For this compound, both proton (¹H) and fluorine (¹⁹F) NMR are crucial.

¹H NMR Spectroscopy : This technique identifies the number and environment of hydrogen atoms. For 2-Methyl-4-nitrobenzenesulfonyl fluoride, the spectrum is expected to show distinct signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and splitting patterns of the aromatic protons are influenced by the positions of the methyl, nitro, and sulfonyl fluoride groups. For comparison, the related compound 4-nitrobenzenesulfonyl fluoride shows two doublets for its aromatic protons at approximately 8.25 ppm and 8.47 ppm chemicalbook.com. The introduction of a methyl group at the 2-position would alter this pattern and introduce a characteristic singlet for the methyl protons.

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Expected Chemical Shift (ppm) |

| Methyl Protons (-CH₃) | ~2.5 - 2.7 |

| Aromatic Protons | ~7.5 - 8.5 |

¹⁹F NMR Spectroscopy : As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly suitable for NMR analysis, offering a wide range of chemical shifts that are very sensitive to the electronic environment wikipedia.orghuji.ac.il. The ¹⁹F NMR spectrum of this compound would display a single signal corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this signal provides confirmation of the -SO₂F moiety. For instance, the ¹⁹F chemical shift for 4-nitrobenzenesulfonyl fluoride is reported at +65.1 ppm chemicalbook.com, while other aryl sulfonyl fluorides appear in a similar range rsc.orgsemanticscholar.org.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and elemental composition nih.gov. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of this compound (C₇H₆FNO₄S) by providing a highly accurate mass measurement. The calculated exact mass of this compound is 219.0001 Da. The observation of a molecular ion peak corresponding to this value would provide strong evidence for the compound's identity.

| Molecular Identity Data for this compound | |

| Property | Value |

| Molecular Formula | C₇H₆FNO₄S |

| Monoisotopic Mass | 219.0001 Da |

| Average Mass | 219.19 g/mol |

Theoretical and Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the structural, electronic, and reactive properties of molecules, complementing experimental findings.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to predict molecular properties. nih.govajchem-a.comajchem-a.com For this compound, DFT can be employed to optimize the molecular geometry and calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity. The electron-withdrawing nature of the para-nitro group is expected to lower the energy of the LUMO, concentrating it around the sulfonyl group. This makes the sulfur atom highly electrophilic and susceptible to nucleophilic attack, a key feature of its reactivity.

| Calculated Electronic Properties (Illustrative) | |

| Parameter | Significance |

| HOMO Energy | Relates to electron-donating ability |

| LUMO Energy | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions |

Computational methods can model the entire course of a chemical reaction, including the identification of transition states and the calculation of activation energies. For this compound, simulations can elucidate the mechanisms of its reactions, such as the Sulfur Fluoride Exchange (SuFEx) process where it reacts with nucleophiles acs.orgnih.gov. By mapping the potential energy surface, researchers can predict the most favorable reaction pathways and understand how substituents influence reaction rates. Such simulations are crucial for designing new synthetic methodologies and for predicting the behavior of the molecule in complex chemical environments.

The reactivity of this compound is governed by a balance of electronic and steric effects originating from its substituents.

Electronic Effects : The nitro group at the para-position is a strong electron-withdrawing group. This effect significantly increases the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, activating it for nucleophilic substitution. This activation is a known phenomenon in related nitro-substituted sulfonyl fluorides, which are often highly reactive acs.orgnih.gov.

Future Research Directions and Emerging Paradigms for 2 Methyl 4 Nitrobenzenesulfonyl Fluoride

Exploration of Novel Catalytic Systems and Methodologies

The activation of the relatively stable S(VI)-F bond in sulfonyl fluorides is a cornerstone of their synthetic utility, and future research will focus on developing more efficient and selective catalytic systems. sigmaaldrich.comnih.gov While early methods relied on stoichiometric reagents, the field is rapidly advancing toward catalytic strategies. nih.gov For 2-methyl-4-nitrobenzenesulfonyl fluoride (B91410), research is anticipated to explore several cutting-edge catalytic domains.

Organocatalysis: Nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have shown promise in activating sulfonyl fluorides for amidation and other transformations. nih.govchemrxiv.orgnih.govacs.org Future work will likely involve designing more sophisticated organocatalysts tailored to the specific electronic profile of 2-methyl-4-nitrobenzenesulfonyl fluoride, potentially enabling reactions under milder conditions or with previously incompatible nucleophiles.

Transition-Metal Catalysis: Palladium, copper, and nickel-based systems have been developed for the synthesis of aryl sulfonyl fluorides. nih.gov A key future direction will be the application of these metals to catalyze cross-coupling reactions where this compound acts as a building block, allowing for its direct incorporation into complex molecular scaffolds.

Photoredox and Electrocatalysis: These modern synthetic strategies offer unique pathways for generating and reacting with sulfonyl fluoride species. sigmaaldrich.com Research into photoredox- and electro-catalyzed reactions involving this compound could unlock novel transformations, such as radical-based additions or couplings that are inaccessible through traditional thermal methods.

A comparative overview of potential catalytic approaches is presented in the table below.

| Catalytic System | Activating Principle | Potential Advantages for this compound | Research Focus |

| Organocatalysis | Nucleophilic activation of the S(VI) center | Metal-free, mild conditions, high functional group tolerance | Design of bespoke catalysts for enhanced reactivity and selectivity. |

| Transition-Metal | Oxidative addition / Reductive elimination cycles | Direct C-S bond formation and cross-coupling applications | Development of protocols for Suzuki, Sonogashira, and other couplings. researchgate.net |

| Photoredox/Electro- | Single-electron transfer (SET) processes | Access to novel radical-based reaction pathways | Exploration of difunctionalization and ligation reactions. researchgate.net |

| Lewis Acid Catalysis | Coordination to the fluorine or oxygen atoms | Activation for reactions with weak nucleophiles | Screening of Lewis acids like Ca(NTf2)2 for enhanced SuFEx reactions. chemrxiv.org |

Expanding the Scope of SuFEx Reactivity in Complex Systems

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation "click chemistry" reaction, valued for its reliability, high yield, and biocompatibility. sigmaaldrich.comsigmaaldrich.commonash.edu The sulfonyl fluoride group in this compound is an ideal "hub" for SuFEx, enabling the connection of molecular fragments with high efficiency. sigmaaldrich.comsigmaaldrich.com Future research will aim to expand its application in increasingly complex environments.

A significant frontier is the use of this compound in the late-stage functionalization of intricate molecules, such as natural products or drug candidates. The stability of the sulfonyl fluoride moiety allows it to be carried through multi-step syntheses, with its reactivity being unleashed only under specific catalytic conditions for the final modification. nih.gov

Furthermore, its application in bioconjugation is a rapidly growing area. The ability to selectively react with nucleophilic residues on biomolecules under aqueous conditions is a key advantage. sigmaaldrich.com Future studies could involve using this compound to develop probes for attaching labels to proteins or to create antibody-drug conjugates. Research on functionalizing nucleosides with sulfamoyl fluorides for SuFEx reactions demonstrates the potential for application in nucleic acid chemistry as well. nih.gov

Development of Advanced Functional Materials Incorporating Sulfonyl Fluoride Moieties

The integration of sulfonyl fluoride groups into polymers and other materials is a promising avenue for creating advanced functional materials. sigmaaldrich.com The S(VI)-F bond can be used as a reactive handle for post-polymerization modification, allowing for the precise installation of functional groups onto a polymer backbone. The resulting polysulfonates or polysulfonamides can exhibit unique physical and chemical properties.

For this compound, its incorporation into materials could lead to:

Covalent Anchoring: The sulfonyl fluoride can act as a covalent linker to attach the material to surfaces or other molecules, creating functional coatings or composites.

Responsive Materials: The nitro group on the aromatic ring is redox-active and can be reduced to an amine. This transformation could be used to alter the material's properties (e.g., solubility, electronic character) in response to a chemical stimulus.

High-Performance Polymers: The sulfonyl linkage is known for its thermal and chemical stability. Polymers constructed using this compound as a monomer or cross-linker could exhibit enhanced durability and resistance to degradation.

Future work will focus on the synthesis of monomers derived from this compound and their subsequent polymerization, as well as the grafting of this compound onto existing material surfaces to impart new functionalities.

Deeper Mechanistic Understanding of Molecular Interactions in Chemical Biology

In chemical biology, sulfonyl fluorides are recognized as "privileged warheads" for their ability to form stable covalent bonds with specific amino acid residues in proteins. bohrium.comrsc.orgnih.gov They are known to react with serine, threonine, lysine, tyrosine, and histidine, depending on the local protein environment. rsc.orgnih.gov The specific substitution pattern of this compound makes it an intriguing candidate for developing selective covalent probes and inhibitors.

Future research in this area will require a multi-pronged approach:

Proteomic Profiling: Advanced chemical proteomics will be used to identify the protein targets of this compound within complex biological systems, revealing its selectivity profile. The discovery that ortho-nitrobenzenesulfonyl fluorides possess antibacterial activity suggests that specific cellular targets exist. nih.govresearchgate.net

Structural Biology: X-ray crystallography and cryo-electron microscopy will be essential to obtain high-resolution structures of proteins covalently modified by this compound. This will provide precise information on binding modes and the specific molecular interactions that drive reactivity and selectivity.

Computational Modeling: Quantum mechanics and molecular dynamics simulations will be employed to model the reaction mechanisms between this compound and different amino acid side chains. bohrium.com These studies can help predict reactivity, rationalize experimental findings, and guide the design of next-generation probes with enhanced selectivity. bohrium.com

| Target Residue | Adduct Stability | Relevance for this compound |

| Serine/Threonine | Stable | Common target in proteases; selectivity can be tuned by substituents. rsc.org |

| Lysine | Stable | Frequently found on protein surfaces; a key target for covalent probes. bohrium.comacs.org |

| Tyrosine | Stable | Less common but highly selective target; reactivity is context-dependent. bohrium.comacs.org |

| Histidine | Often Unstable | Can form adducts, but stability may be an issue; a potential target for reversible inhibitors. bohrium.comrsc.org |

| Cysteine | Unstable | Resulting adducts are typically unstable, making it an unsuitable target for sustained inhibition. acs.org |

A deeper understanding of how the methyl and nitro groups influence proximity-enabled reactivity and the stability of the resulting covalent linkage is a critical goal. nih.gov

Innovations in Isotopic Labeling Strategies for Advanced Research Applications

The development of radiolabeled compounds is crucial for in vivo imaging techniques like Positron Emission Tomography (PET), which enables the non-invasive study of biological processes. The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into molecules like this compound would create powerful tools for biomedical research.

Future research will focus on developing novel and efficient ¹⁸F-labeling strategies. researchgate.net A key challenge is to perform the radiolabeling in the final step of the synthesis ("late-stage") to maximize radiochemical yield and minimize handling of radioactive material. researchgate.net Promising directions include:

¹⁸F/¹⁹F Isotopic Exchange: This technique involves the direct exchange of a stable ¹⁹F atom in the sulfonyl fluoride group with a radioactive ¹⁸F atom. Recent advances have shown this to be a viable and efficient method for labeling sulfamoyl fluorides and arenesulfonyl fluorides. researchgate.netdntb.gov.ua Applying this to this compound would provide a direct route to the ¹⁸F-labeled tracer.

Novel Precursor Design: Inspired by work on related compounds like 2-methyl-6-nitrobenzenesulfonyl esters, new precursors could be designed specifically for efficient nucleophilic ¹⁸F-fluorination. researchgate.net These precursors would be engineered for high reactivity towards [¹⁸F]fluoride while minimizing side reactions.

Prosthetic Group Development: Alternatively, this compound could be functionalized to react with a small, pre-labeled ¹⁸F-containing molecule (a prosthetic group). nih.gov This two-step approach is particularly useful for labeling sensitive biomolecules that cannot withstand direct fluorination conditions.

Successful development of these strategies would enable PET imaging studies to track the distribution, target engagement, and pharmacokinetics of drugs and probes derived from this compound.

Q & A

Basic: What are the standard synthetic routes for preparing 2-Methyl-4-nitrobenzenesulfonyl fluoride, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves sulfonation of toluene derivatives followed by nitration and fluorination. For example:

Sulfonation : React 2-methylbenzenesulfonic acid with chlorinating agents (e.g., PCl₅) to form 2-methylbenzenesulfonyl chloride.

Nitration : Introduce a nitro group at the para position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid meta byproducts .

Fluorination : Replace chloride with fluoride via nucleophilic substitution using KF or tetrabutylammonium fluoride in anhydrous conditions .

Optimization Tips :

- Monitor nitration regiochemistry via HPLC to confirm para selectivity.

- Use inert atmospheres to prevent hydrolysis of sulfonyl chloride intermediates .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR confirm methyl (δ ~2.5 ppm) and nitro group positions (δ ~8.2 ppm aromatic protons). ¹⁹F NMR detects the sulfonyl fluoride moiety (δ ~45–55 ppm) .

- IR : Look for S=O stretching (~1350 cm⁻¹) and NO₂ asymmetric stretches (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (M⁺ = 233.21 g/mol) and fragmentation patterns .

Cross-Validation : Combine data with X-ray crystallography (if crystalline) to resolve ambiguities .

Basic: How is this compound applied in enzyme inhibition studies?

Methodological Answer:

This compound acts as a covalent inhibitor of serine proteases (e.g., trypsin, chymotrypsin) by sulfonylating the active-site serine.

Protocol :

Kinetic Assays : Measure residual enzyme activity after incubation with the inhibitor.

Crystallography : Co-crystallize the enzyme-inhibitor complex to confirm binding mode .

Note : Compare inhibition constants (Kᵢ) with analogs (e.g., 4-(4-Acetamidophenyl)benzenesulfonyl fluoride) to assess selectivity .

Advanced: How can researchers address discrepancies in regiochemical outcomes during nitration?

Methodological Answer:

Para selectivity in nitration is influenced by steric and electronic factors:

- Steric Effects : The methyl group at position 2 directs nitration to position 4 (para).

- Electronic Effects : Electron-withdrawing sulfonyl groups enhance meta-directing tendencies, requiring precise temperature control (0–5°C) to favor para products .

Troubleshooting : - Use DFT calculations to predict transition-state energies for competing pathways.

- Validate outcomes with NOESY NMR to confirm substituent positions .

Advanced: What strategies mitigate hydrolysis of sulfonyl fluoride intermediates during synthesis?

Methodological Answer:

Sulfonyl fluorides are prone to hydrolysis under humid conditions. Key strategies include:

- Anhydrous Conditions : Use dried solvents (e.g., THF, DCM) and inert gas purging.

- Low Temperatures : Maintain reactions below 0°C during fluorination .

- Stabilizers : Add molecular sieves or scavengers (e.g., triethylamine) to absorb moisture .

Validation : Monitor reaction progress via ¹⁹F NMR to detect hydrolysis byproducts (e.g., sulfonic acids) .

Advanced: How can contradictory data in spectroscopic characterization be resolved?

Methodological Answer:

Contradictions often arise from impurities or tautomerism.

Purification : Re-crystallize or use preparative HPLC to isolate the pure compound.

Multi-Technique Analysis : Cross-reference NMR, IR, and MS data. For example, ambiguous NO₂ stretching in IR can be clarified with ¹³C NMR aromatic signals .

Computational Validation : Compare experimental spectra with density functional theory (DFT)-predicted spectra .

Advanced: What safety protocols are essential for handling reactive intermediates in the synthesis of this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact with sulfonyl chlorides or fluorides .

- Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., SO₂, HF).

- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose of waste in halogen-compatible containers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.